YW1128

Wnt signaling Reporter assay Small molecule inhibitor

YW1128 (compound 3a; CAS 2131223-64-6) is a triazole-based small molecule that functions as an inhibitor of the Wnt/β-catenin signaling pathway. It promotes the stabilization of Axin, a key scaffold protein of the β-catenin destruction complex, leading to enhanced proteasomal degradation of β-catenin and subsequent inhibition of downstream Wnt signaling in cells.

Molecular Formula C20H17N5O
Molecular Weight 343.4 g/mol
Cat. No. B15542663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYW1128
Molecular FormulaC20H17N5O
Molecular Weight343.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26)
InChIKeySXZFICNOPPNYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YW1128 Wnt/β-Catenin Inhibitor for Metabolic Research: Product Specifications and Core Activity Data for Procurement


YW1128 (compound 3a; CAS 2131223-64-6) is a triazole-based small molecule that functions as an inhibitor of the Wnt/β-catenin signaling pathway [1]. It promotes the stabilization of Axin, a key scaffold protein of the β-catenin destruction complex, leading to enhanced proteasomal degradation of β-catenin and subsequent inhibition of downstream Wnt signaling in cells [2]. YW1128 has been characterized in both in vitro and in vivo models, with demonstrated activity in reducing hepatic lipid accumulation and improving glucose metabolism in diet-induced obese mice [3]. Available from commercial vendors at ≥98% purity as a crystalline solid .

YW1128 Procurement Considerations: Why In-Class Wnt Inhibitors Are Not Functionally Interchangeable


Wnt/β-catenin inhibitors encompass structurally and mechanistically diverse compound classes, including tankyrase inhibitors (e.g., XAV939, IWR-1), Porcupine (PORCN) inhibitors (e.g., LGK974), and β-catenin/CBP interaction inhibitors (e.g., PRI-724) . The triazole-based scaffold of YW1128 confers a distinct mechanism of Axin stabilization that cannot be assumed to be equivalent to other Wnt pathway intervention points [1]. Critically, in vivo metabolic outcome data—including glucose tolerance improvement, body weight modulation, and hepatic lipid accumulation reduction in high-fat diet-fed models—are available for YW1128 [2] but remain either unreported or not directly comparable for most commercial Wnt inhibitor analogs . Direct substitution with a compound from a different mechanistic class or lacking equivalent in vivo validation in metabolic disease models would invalidate any expectation of reproducible phenotypic outcomes.

YW1128 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Selection


Wnt/β-Catenin Reporter Assay Potency: YW1124 vs. IWR-1 vs. XAV939 vs. LGK974

YW1128 demonstrates an IC50 of 4.1 nM in a Wnt/β-catenin reporter assay . For context, IWR-1-endo (tankyrase inhibitor) exhibits an IC50 of 180 nM in a comparable Wnt reporter assay, representing a ~44-fold lower potency than YW1128 in this specific assay system . XAV939 inhibits TNKS1 and TNKS2 with IC50 values of 11 nM and 4 nM, respectively, though this represents direct tankyrase inhibition rather than pathway output reporter activity . LGK974 (PORCN inhibitor) shows an IC50 of 0.3–0.4 nM in Wnt signaling reporter assays, which is ~10-fold more potent than YW1128 by this metric .

Wnt signaling Reporter assay Small molecule inhibitor β-catenin

Axin1 Protein Stabilization in HEK293 Cells: Direct Evidence of Mechanism-Specific Activity

YW1128 treatment increases protein levels of Axin1 in HEK293 cells in the presence of the GSK3β inhibitor lithium chloride [1]. This mechanistic profile—stabilization of Axin scaffold protein—is distinct from tankyrase inhibition (which stabilizes Axin via inhibition of PARsylation) [2] and from PORCN inhibition (which blocks Wnt ligand secretion) [3]. The primary publication reports that compound 3a (YW1128) promoted Axin stabilization, leading to proteasome degradation of β-catenin and subsequent inhibition of Wnt/β-catenin signaling [1].

Axin stabilization β-catenin destruction complex HEK293 Mechanism of action

In Vivo Metabolic Phenotype in High-Fat Diet-Fed Mice: Glucose Tolerance Improvement

YW1128 administered to high-fat diet-fed mice at 40 mg/kg every other day for 11 weeks improved glucose tolerance, prevented body weight increases, and decreased hepatic lipid accumulation, with no noticeable toxicity reported [1]. These effects were observed specifically in high-fat diet-fed animals and not in mice fed normal chow [2]. Comparative in vivo metabolic data for other commercially available Wnt inhibitors (IWR-1, XAV939, LGK974) in equivalent high-fat diet-induced obesity models are either not reported or are not the primary focus of their published characterization .

Glucose tolerance High-fat diet Metabolic disorder In vivo pharmacology

Hepatic Gene Expression Modulation: Downregulation of Lipogenic and Gluconeogenic Programs

YW1128 decreases lipid accumulation and the expression of gluconeogenic and lipogenic genes in Huh7 human hepatoma cells in vitro, and downregulates genes involved in glucose and fatty acid anabolism in mouse liver tissue [1]. The compound decreases hepatic expression of Wnt target genes . This gene expression profile is consistent with the observed in vivo metabolic improvements. Comparative hepatic gene expression data for other Wnt inhibitors in the context of lipid/glucose metabolism are limited; most Wnt inhibitor literature focuses on oncology applications rather than metabolic transcriptional profiling .

Lipogenesis Gluconeogenesis Huh7 cells Hepatic metabolism

YW1128 Recommended Research Application Scenarios Based on Validated Evidence


Diet-Induced Obesity and Metabolic Syndrome Preclinical Models

YW1128 is the compound of choice for studies investigating Wnt/β-catenin pathway inhibition in the context of diet-induced metabolic dysfunction. The compound has been validated in C57BL/6 mice fed a 60% high-fat diet for 11 weeks, with documented improvements in glucose tolerance, prevention of body weight gain, and reduction of hepatic lipid accumulation [1]. The established dosing regimen of 40 mg/kg administered every other day via intraperitoneal injection provides a directly reproducible protocol [2]. For researchers evaluating Wnt pathway modulation in obesity, insulin resistance, or non-alcoholic fatty liver disease (NAFLD/MASLD), YW1128 offers the only commercially available Wnt inhibitor with published, peer-reviewed in vivo metabolic outcome data in a validated diet-induced obesity model .

Hepatic Lipid Metabolism and Steatosis Studies (In Vitro and In Vivo)

Researchers investigating the role of Wnt/β-catenin signaling in hepatic lipid accumulation should select YW1128 based on its demonstrated ability to decrease lipid accumulation in Huh7 hepatoma cells in vitro and to reduce hepatic lipid content in high-fat diet-fed mice in vivo [1]. The compound downregulates gluconeogenic and lipogenic genes and decreases hepatic expression of Wnt target genes [2]. This dual in vitro/in vivo validation of anti-steatotic activity makes YW1128 uniquely suited for mechanistic studies of Wnt signaling in hepatocyte lipid metabolism and for preclinical evaluation of Wnt inhibition as a therapeutic strategy for hepatic steatosis.

Axin Stabilization and β-Catenin Destruction Complex Assembly Studies

For experiments requiring pharmacological stabilization of the Axin scaffold protein to promote β-catenin degradation, YW1128 provides a validated chemical tool with published evidence of Axin1 protein level increases in HEK293 cells [1]. This mechanism distinguishes YW1128 from tankyrase inhibitors (e.g., XAV939, IWR-1), which stabilize Axin via inhibition of PARsylation and may exhibit off-target PARP inhibition [2], and from PORCN inhibitors (e.g., LGK974), which act upstream by blocking Wnt ligand palmitoylation and secretion . The triazole scaffold of YW1128 may also offer distinct solubility and formulation characteristics relevant to assay development, with reported solubility of 30 mg/mL in DMSO, DMF, and ethanol, and 2 mg/mL in PBS (pH 7.2) .

Wnt Pathway Reporter Assay Positive Control or Chemical Probe Validation

YW1128 serves as a potent positive control (IC50 = 4.1 nM) for Wnt/β-catenin-responsive luciferase reporter assays, offering low nanomolar potency suitable for concentration-response curve generation across a wide dynamic range [1]. For researchers validating new Wnt pathway chemical probes or developing high-throughput screening assays, YW1128 provides a well-characterized reference compound with documented activity in both HEK293 reporter systems and endogenous target modulation in Huh7 cells [2]. The availability of the compound from multiple commercial vendors with ≥98% purity and batch-specific QC documentation supports reproducible use across laboratories and experimental replicates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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